4-[[(2,6-Dimethylbenzoyl)amino]methyl]oxane-4-carboxylic acid
Description
4-[[(2,6-Dimethylbenzoyl)amino]methyl]oxane-4-carboxylic acid is a synthetic organic compound characterized by its unique structure, which includes a benzoyl group, an amino group, and an oxane ring
Properties
IUPAC Name |
4-[[(2,6-dimethylbenzoyl)amino]methyl]oxane-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-11-4-3-5-12(2)13(11)14(18)17-10-16(15(19)20)6-8-21-9-7-16/h3-5H,6-10H2,1-2H3,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJYCOCJMMVJOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)NCC2(CCOCC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(2,6-Dimethylbenzoyl)amino]methyl]oxane-4-carboxylic acid typically involves multiple steps:
-
Formation of the Benzoyl Intermediate: : The initial step involves the acylation of 2,6-dimethylaniline with 2,6-dimethylbenzoyl chloride in the presence of a base such as pyridine or triethylamine. This reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
-
Aminomethylation: : The benzoyl intermediate is then subjected to aminomethylation using formaldehyde and a secondary amine. This step introduces the aminomethyl group into the molecule.
-
Oxane Ring Formation: : The aminomethylated product undergoes cyclization with a suitable diol, such as ethylene glycol, under acidic conditions to form the oxane ring.
-
Carboxylation: : Finally, the oxane derivative is carboxylated using carbon dioxide in the presence of a strong base like sodium hydride or potassium tert-butoxide to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups on the benzoyl ring, forming corresponding carboxylic acids or ketones.
-
Reduction: : Reduction of the benzoyl group can yield the corresponding alcohol, while reduction of the oxane ring can open the ring structure.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Alkyl halides, acyl chlorides, sulfonyl chlorides.
Major Products
Oxidation: Formation of 2,6-dimethylbenzoic acid derivatives.
Reduction: Formation of alcohols and ring-opened products.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
4-[[(2,6-Dimethylbenzoyl)amino]methyl]oxane-4-carboxylic acid has diverse applications in scientific research:
-
Medicinal Chemistry: : It serves as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
-
Organic Synthesis: : The compound is used as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
-
Materials Science: : It is explored for its potential in creating novel materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism by which 4-[[(2,6-Dimethylbenzoyl)amino]methyl]oxane-4-carboxylic acid exerts its effects depends on its application:
Biological Systems: It may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Chemical Reactions: The compound can act as a nucleophile or electrophile, participating in various organic reactions to form new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
4-[[(2,6-Dimethylbenzoyl)amino]methyl]oxane-4-carboxylic acid derivatives: Compounds with different substituents on the benzoyl or oxane ring.
Benzoyl Amino Acids: Compounds with similar benzoyl and amino groups but different ring structures.
Uniqueness
This compound is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical reactivity and potential biological activity. Its versatility in synthetic applications and potential for creating novel materials further distinguish it from similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
